Methyl 4-chloro-3-nitrobenzoate physical and chemical properties
Methyl 4-chloro-3-nitrobenzoate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chloro-3-nitrobenzoate
Introduction: A Versatile Intermediate in Modern Synthesis
Methyl 4-chloro-3-nitrobenzoate, with CAS Registry Number 14719-83-6, is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries.[1][2] Its molecular structure, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, provides a unique combination of reactivity and functionality.[2] This strategic arrangement of functional groups makes it an exceptionally valuable building block for the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs), agrochemicals, and specialty polymers.[2][3]
In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various therapeutics, including anti-inflammatory and analgesic agents.[2][3] The presence of the chloro and nitro groups allows for a range of chemical transformations, enabling researchers to construct complex molecular architectures essential for drug discovery.[2] This guide provides a comprehensive overview of the core physical and chemical properties, spectral characteristics, synthesis, and reactivity of methyl 4-chloro-3-nitrobenzoate, offering a technical resource for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical properties of methyl 4-chloro-3-nitrobenzoate are summarized below. These characteristics are critical for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-chloro-3-nitrobenzoate | [1] |
| Synonyms | 4-Chloro-3-nitrobenzoic Acid Methyl Ester, Methyl 3-nitro-4-chlorobenzoate | [1][2] |
| CAS Number | 14719-83-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 78-84 °C | [2] |
| Boiling Point | 313.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.522 g/cm³ (Predicted) | [4] |
| Solubility | Low water solubility | [5] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of methyl 4-chloro-3-nitrobenzoate. The key spectral features are detailed below.
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¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic and methyl protons. A representative spectrum in DMSO-d₆ shows a singlet for the methyl protons (OCH₃) at approximately 3.90 ppm.[6] The three aromatic protons appear as distinct multiplets in the downfield region: a doublet at ~7.90 ppm (H5), a double-doublet at ~8.15 ppm (H6), and a doublet at ~8.49 ppm (H2), with coupling constants reflecting their ortho and meta relationships.[6] The electron-withdrawing nature of the nitro and chloro groups results in the significant downfield shift of these aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The loss of symmetry compared to a simpler molecule like methyl benzoate means that all six aromatic carbons give distinct signals.[7] The carbonyl carbon of the ester group is typically observed far downfield (~164-165 ppm), while the methyl carbon appears upfield (~52 ppm).[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. A strong absorption peak is observed around 1716 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.[6] Additional characteristic peaks for the C-Cl, C-O, and aromatic C=C bonds, as well as asymmetric and symmetric stretches for the nitro group (NO₂), are also present.[1][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z 215, corresponding to the molecular weight of the compound.[1] The isotopic pattern of the molecular ion, with a significant [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, is a clear indicator of the presence of a single chlorine atom.[1] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184.[1]
Chemical Synthesis and Reactivity
The synthetic utility of methyl 4-chloro-3-nitrobenzoate stems from its predictable reactivity at several key positions on the molecule.
Synthesis Pathway
The most common laboratory synthesis involves the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[6] This precursor is typically prepared by the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[10][11] The esterification can be efficiently achieved using several methods, with a common protocol involving acetyl chloride in methanol.[6]
Caption: Synthesis pathway of Methyl 4-chloro-3-nitrobenzoate.
Core Reactivity
The molecule's functionality allows for several key transformations, making it a versatile intermediate.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental for introducing a nucleophilic site, enabling further derivatization for the synthesis of heterocyclic compounds and other complex pharmaceutical targets.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro group in the ortho position. This allows the chlorine to be displaced by a variety of nucleophiles (e.g., amines, alkoxides), providing a powerful method for introducing new substituents onto the aromatic ring. For example, reaction with methylamine can lead to the formation of a 4-(methylamino)-3-nitrobenzoate derivative.[12]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (saponification). This allows for the temporary protection of the carboxylic acid functionality while other transformations are carried out on the molecule.
Caption: Key chemical reactions of Methyl 4-chloro-3-nitrobenzoate.
Experimental Protocol: Synthesis via Esterification
This section provides a detailed, self-validating protocol for the synthesis of methyl 4-chloro-3-nitrobenzoate from 4-chloro-3-nitrobenzoic acid. The causality behind key steps is explained to provide field-proven insight.
Objective: To synthesize and purify methyl 4-chloro-3-nitrobenzoate.
Materials:
-
4-chloro-3-nitrobenzoic acid (24.8 mmol, 5.0 g)
-
Methanol (200 mL)
-
Triethylamine (29.8 mmol, 4.15 mL)
-
Acetyl chloride (44.7 mmol, 3.19 mL)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
-
Ether (for recrystallization)
Procedure:
-
Dissolution: In a suitable round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in 200 mL of methanol.[6]
-
Expertise & Experience: Methanol serves as both the solvent and the reactant for the esterification. A large volume is used to ensure complete dissolution of the starting material.
-
-
Base Addition: Add triethylamine (4.15 mL, 29.8 mmol) to the solution.[6] Cool the reaction mixture in an ice-salt bath.
-
Causality: Triethylamine is a non-nucleophilic base used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This also neutralizes the HCl that will be generated in the subsequent step, preventing unwanted side reactions. Cooling is essential to control the exothermic reaction in the next step.
-
-
Esterification Catalyst Addition: Slowly and dropwise, add acetyl chloride (3.19 mL, 44.7 mmol) to the cooled reaction mixture.[6]
-
Causality: Acetyl chloride reacts with methanol in situ to generate anhydrous HCl and methyl acetate. The generated HCl acts as the catalyst for the Fischer esterification. This method is often preferred over directly adding concentrated acids as it provides a controlled, anhydrous source of the catalyst.
-
-
Reflux: Stir the reaction mixture under reflux conditions for 6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC), with a mobile phase such as ethyl acetate/cyclohexane (7:3).[6]
-
Trustworthiness: Refluxing provides the necessary activation energy to drive the equilibrium-controlled esterification reaction towards the product. TLC is a critical self-validating step to ensure the starting material has been consumed before proceeding to workup.
-
-
Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.[6]
-
Aqueous Workup: Dissolve the residue in 100 mL of water and extract twice with ethyl acetate (100 mL portions).[6]
-
Causality: The aqueous wash removes any remaining water-soluble salts (like triethylammonium hydrochloride) and unreacted polar starting materials. Ethyl acetate is an effective organic solvent for extracting the desired ester product.
-
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.[6] Concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Trustworthiness: Drying with anhydrous MgSO₄ is crucial to remove any dissolved water from the organic phase, which could interfere with crystallization and affect purity.
-
-
Purification: Recrystallize the crude product from ether (approx. 10 mL) to obtain white crystals of methyl 4-chloro-3-nitrobenzoate.[6]
-
Expertise & Experience: Recrystallization is the final purification step. The choice of solvent (ether) is based on the principle that the desired product should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. This step significantly enhances the purity of the final product. The yield of pure product is typically high, around 92%.[6]
-
Safety and Handling
Methyl 4-chloro-3-nitrobenzoate is considered a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[13] It may also cause respiratory irritation.[1][13] GHS hazard statements include H315, H319, and H335.[1][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
Methyl 4-chloro-3-nitrobenzoate is a cornerstone intermediate for synthetic chemists, particularly those in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and versatile building block. A thorough understanding of its properties, spectral data, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in the development of novel, high-value chemical entities.
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